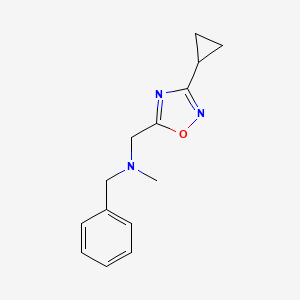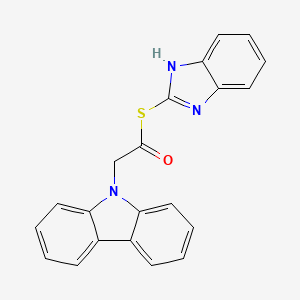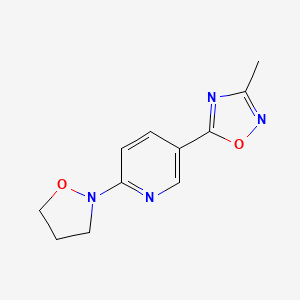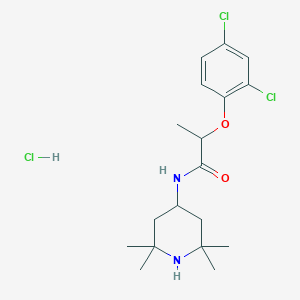![molecular formula C21H28O3 B4929413 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed as an antidepressant drug in the 1950s, but its usage was discontinued due to the emergence of other more effective antidepressant drugs. However, Iproniazid has found its application in scientific research, especially in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the inhibition of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain due to the inhibition of monoamine oxidase by 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene can have various biochemical and physiological effects. For instance, it can lead to an improvement in mood, reduction in anxiety, and an increase in cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have various effects on behavior and mood. However, one limitation of using 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene is its non-selective inhibition of monoamine oxidase, which can lead to the accumulation of tyramine and other biogenic amines in the body, leading to adverse effects such as hypertensive crisis.
Direcciones Futuras
There are several future directions for the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in scientific research. One direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective MAOIs that can target specific monoamine oxidase isoforms, leading to fewer adverse effects. Additionally, the use of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene in combination with other drugs or therapies for the treatment of depression and other mood disorders can be explored.
Métodos De Síntesis
The synthesis of 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with 1,4-dibromobutane in the presence of sodium hydroxide to produce 1-[4-(3-isopropylphenoxy)butoxy]-4-bromobutane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of copper powder to yield 1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene.
Aplicaciones Científicas De Investigación
1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene has found its application in scientific research, especially in the field of neuroscience. It is known to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Propiedades
IUPAC Name |
2-methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-8-7-9-19(15-18)23-12-5-6-13-24-20-11-10-17(3)14-21(20)22-4/h7-11,14-16H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHHJZYOGAWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)

![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)


![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)

